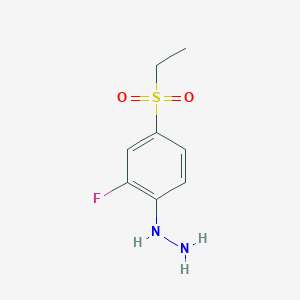

![molecular formula C19H22N2O5 B1328716 [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-81-6](/img/structure/B1328716.png)

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of this compound, particularly the presence of the 2,3-dimethoxybenzyl group, suggests it could have significant antioxidant properties, which can be harnessed in pharmaceuticals to mitigate oxidative stress-related diseases .

Antibacterial Applications

Research indicates that benzamide derivatives, such as the one , exhibit antibacterial activity . This makes them valuable in the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern. The compound’s effectiveness against both gram-positive and gram-negative bacteria has been noted, which broadens its potential use in medical treatments .

Anti-inflammatory Properties

Compounds with benzamide structures have been associated with anti-inflammatory effects. This particular compound could be utilized in the development of anti-inflammatory drugs, which are used to treat conditions like arthritis, asthma, and other inflammatory diseases .

Cancer Research

Benzamides have been widely used in cancer treatment due to their ability to inhibit certain pathways that cancer cells use to proliferate. This compound’s structure suggests it could be a candidate for anti-tumor drugs, contributing to the ongoing research in cancer therapeutics .

Drug Discovery

The compound’s unique structure makes it a valuable entity in drug discovery . Its potential activity as an enzyme inhibitor or receptor antagonist could lead to the development of novel drugs for various diseases. The compound could serve as a lead structure for the synthesis of more potent derivatives .

Industrial Applications

Beyond medical applications, benzamide derivatives have uses in industrial sectors such as plastics, rubber, and paper industries. They can function as stabilizers or modifiers that enhance the properties of materials .

Proteomics Research

This compound is also used in proteomics research , where it may help in the study of protein structure and function. Its interaction with proteins can provide insights into enzyme mechanisms and the development of enzyme inhibitors .

Pharmaceutical Testing

Lastly, it serves as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy and reliability of pharmaceutical products .

Safety and Hazards

Mechanism of Action

Mode of Action

The presence of the dimethoxybenzyl group could potentially facilitate interactions with hydrophobic pockets in proteins .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to known compounds, it may influence pathways involving aromatic compounds .

Pharmacokinetics

Its molecular weight (358.4) and structure suggest it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on its structure, it may have potential effects on cellular processes involving aromatic compounds .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict these effects .

properties

IUPAC Name |

2-(N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-25-16-10-6-7-14(19(16)26-2)11-20-17(22)12-21(13-18(23)24)15-8-4-3-5-9-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJXSHJPAPMUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150798 |

Source

|

| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | |

CAS RN |

1142204-81-6 |

Source

|

| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)